molecular formula C12H10N2O4 B1517213 1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1000932-94-4

1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one

Cat. No. B1517213
M. Wt: 246.22 g/mol
InChI Key: KJSDWQGFYFGMES-UHFFFAOYSA-N
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Description

The compound “1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a complex organic molecule. It contains a 1,3-benzodioxol moiety, which is a common feature in many natural products and drugs . It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-benzodioxol and 1,2,4-oxadiazole rings would likely have a significant impact on its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

Compounds bearing the 1,3,4-oxadiazole nucleus, including structures similar to 1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one, have been synthesized and evaluated for their anticancer activity. For instance, derivatives have shown significant to good anticancer activity against a panel of cancer cell lines, indicating their potential as lead compounds in cancer treatment (Rashid, Husain, & Mishra, 2012). Another study highlighted the design and synthesis of benzimidazole-bearing oxadiazole and triazolo-thiadiazoles as anticancer agents, with compounds exhibiting remarkable anticancer activity (Husain, Rashid, Mishra, Parveen, Shin, & Kumar, 2012).

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies have shown that such compounds can effectively protect mild steel from corrosion, suggesting their application in industrial settings to prolong the life of metal equipment (Ammal, Prajila, & Joseph, 2018).

Liquid Crystalline Properties

Research into the liquid crystalline properties of heterocyclic compounds, including those containing the 1,3,4-oxadiazole ring, has indicated that these materials have potential applications in the development of new liquid crystal displays. The study of such compounds provides insights into the effect of different heterocyclic rings on liquid crystalline behavior and could lead to the creation of novel materials with desirable electronic and optical properties (Han, Zhang, Wang, Wang, Pang, & Meng, 2009).

Antimicrobial and Antifungal Activities

Compounds with 1,3,4-oxadiazole structures have also been investigated for their antimicrobial and antifungal activities. These studies have identified compounds with potent activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions necessary when handling and storing it .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and safety profile. This could include laboratory experiments, computational studies, and possibly clinical trials if the compound is intended to be developed as a drug .

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7(15)4-11-13-12(14-18-11)8-2-3-9-10(5-8)17-6-16-9/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSDWQGFYFGMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=NO1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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